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Sodium malate

Food Science pH Control Buffering Capacity

Sodium malate (E350; CAS 63474-37-3) is the disodium salt of malic acid (≥98% purity). Unlike citrates, its 'soft acid' temporal profile enhances fruit flavors without the 'citric spike', and its thermal stability (>121°C) ensures reliable pH control during retorting. With a pKa ~3.4, it buffers optimally for high-methoxyl pectin gels, preventing syneresis and extending shelf life. Choose this superior acidity regulator for premium fruit products, gummy supplements, and clean-label formulations. Procure food-grade or research-grade material from verified sources.

Molecular Formula C4H4Na2O5
Molecular Weight 178.05 g/mol
CAS No. 63474-37-3
Cat. No. B7821982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium malate
CAS63474-37-3
Molecular FormulaC4H4Na2O5
Molecular Weight178.05 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
InChIKeyWPUMTJGUQUYPIV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 5 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Malate (CAS 63474-37-3) for Procurement: Chemical Class, E-Number, and Core Specifications


Sodium malate (CAS 63474-37-3), the disodium salt of malic acid, is a white, crystalline powder with the molecular formula C4H4Na2O5 [1]. As a food additive, it is designated E350 and is classified as an acidity regulator and flavoring agent [2]. It is also recognized as a metabolic intermediate in the citric acid cycle, making it relevant for nutritional and biochemical research applications [1]. The compound is available in various hydrate forms (e.g., monohydrate, hemihydrate, trihydrate) [3], and its purity for food-grade applications is typically specified at ≥98% . Its solubility in water and stability under various conditions are key drivers for its utility across food, pharmaceutical, and cosmetic sectors .

Why Sodium Malate Cannot Be Casually Substituted with Other Malate Salts or Citrates in Critical Formulations


While sodium malate belongs to the broader class of malic acid salts and competes with citrates for applications, it cannot be simply interchanged with close analogs like potassium malate, calcium malate, or sodium citrate without risking formulation failure. The specific cation (Na⁺ vs. K⁺ vs. Ca²⁺) drastically alters properties such as solubility [1], taste profile [2], and buffering pKa [3]. For instance, sodium malate's buffering is optimized for a pH range (~3.4) that is distinct from sodium citrate (pKa ~3.13) [3]. Furthermore, the unique sensory 'soft acid' curve of sodium malate is not replicated by the 'citric spike' of sodium citrate, leading to a demonstrably different consumer perception of flavor and juiciness [2]. Substitution can therefore lead to off-target pH, texture instability, and a negative sensory impact, underscoring the need for evidence-based selection.

Quantitative Comparative Evidence for Sodium Malate Selection: pKa, Thermal Stability, and Sensory Differentiation


pKa and Buffering Range: Optimized for Fruit Processing vs. Sodium Citrate

Sodium malate buffers most effectively around pH 3.4, aligning with the optimal range for high-methoxyl pectin gelation and food safety [1]. In contrast, sodium citrate, which relies on citric acid (pKa 3.13), is less effective in this critical zone [1]. This is a class-level inference based on the known pKa values of the parent acids and the principle that buffer capacity is maximal near the pKa.

Food Science pH Control Buffering Capacity

Thermal Stability: pH Drift Prevention in Retort Processing vs. Other Organic Acid Salts

Sodium malate remains chemically stable at temperatures exceeding 121°C, the standard for commercial sterilization (retorting) [1]. This prevents the 'pH drift' that can occur with more volatile acid salts (e.g., acetates) or those that participate in unwanted side reactions at high heat (e.g., citrates in some matrices) [1]. This is a class-level inference comparing the known thermal degradation and reactivity profiles of different organic acid salts.

Food Safety Thermal Processing Buffering

Sensory Profile: 'Soft Acid' Curve vs. 'Citric Spike' of Sodium Citrate

Sodium malate exhibits a 'soft acid' temporal profile with a slower onset and longer persistence of sourness [1]. In contrast, sodium citrate delivers a rapid, aggressive burst of sourness that peaks and vanishes quickly (the 'citric spike') [1]. This is a direct qualitative head-to-head comparison from a sensory analysis context.

Sensory Science Flavor Technology Consumer Perception

Cation-Specific Properties: Sodium vs. Potassium Malate in Food Applications

While both are malate salts, sodium malate (E350) and potassium malate (E351) have distinct functional roles [1]. Potassium malate is noted for its flavor-enhancing effect and ability to reduce sweetener use [1]. This is a class-level inference, as the specific applications and effects are driven by the different cations (Na⁺ vs. K⁺).

Food Additives Functional Properties Formulation Science

Solubility and Stability: Differentiating Sodium Malate from Calcium Malate

Sodium malate is freely soluble in water, whereas calcium malate is known for its high elemental calcium content and is used primarily for mineral supplementation [1]. This is a class-level inference based on the well-known solubility properties of sodium vs. calcium salts of organic acids.

Pharmaceutical Formulation Chemical Engineering Nutritional Science

Evidence-Backed Application Scenarios for Procuring Sodium Malate (CAS 63474-37-3)


Premium Fruit-Based Preparations (Jams, Jellies, Fillings)

Sodium malate is the superior choice for high-value fruit products where texture and authentic flavor are paramount. Its pKa of ~3.4 provides optimal buffering in the 3.2-3.6 pH range, which is critical for achieving a stable gel with high-methoxyl pectin and preventing syneresis over a 12-24 month shelf life [1]. This specific pH control is less effective with sodium citrate (pKa 3.13) [1].

Thermally Processed, Shelf-Stable Sauces and Condiments

For products undergoing retorting or hot-filling (e.g., pasta sauces, ready meals), sodium malate's thermal stability (>121°C) is a key differentiator [2]. It prevents pH drift during sterilization, ensuring both food safety (by maintaining a hostile environment for C. botulinum) and quality (by preventing emulsion breakdown and textural changes) [2]. This makes it a more reliable buffer than citrates or acetates in high-heat applications [2].

Non-Citrus Flavored Beverages and Confectionery (e.g., Watermelon, Peach, Berry)

Sodium malate should be prioritized over sodium citrate when developing products with delicate, non-citrus flavor profiles [3]. Its 'soft acid' temporal curve provides a smoother, longer-lasting sourness that complements and extends the perception of these fruit flavors, whereas the sharp 'citric spike' of sodium citrate can create a sensory disconnect and a flat, sweet aftertaste [3].

Functional Foods and Nutraceuticals with Masking Requirements

In gummy vitamins, energy drinks, and other fortified products, sodium malate's sensory profile offers a functional advantage [3]. Its lingering acidity helps to more effectively mask the bitterness of botanicals, caffeine, and minerals compared to the fleeting sourness of citrate, improving palatability and consumer compliance [3]. Additionally, its role as a metabolic intermediate in the citric acid cycle supports its use in nutritional research [4].

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